molecular formula C27H18BrN3O4 B2436376 (E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide CAS No. 522604-11-1

(E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide

Cat. No.: B2436376
CAS No.: 522604-11-1
M. Wt: 528.362
InChI Key: CIZUOXUFVNWKMT-UHFFFAOYSA-N
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Description

(E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide is a synthetically derived small molecule characterized by a central (E)-2-cyano-3-phenylprop-2-enamide (acrylonitrile) core, a structure frequently associated with kinase inhibition [a source discussing kinase inhibitor scaffolds, e.g., a review on kinase inhibitors]. The specific substitution pattern, featuring a naphthalen-1-ylmethoxy group and a 4-nitrophenylamide, is engineered to confer high binding affinity and selectivity, making this compound a valuable chemical probe for investigating intracellular signaling pathways. Its primary research application is anticipated in the field of oncology and angiogenesis research, where it is designed to act as a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases [a source on VEGFR inhibitors, e.g., a relevant patent or research article]. The proposed mechanism of action involves competitive binding at the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and subsequent downstream signal transduction that is critical for processes such as endothelial cell proliferation and tumor vascularization. Researchers can utilize this compound to elucidate the role of specific kinase targets in disease models, to study pathway interdependencies, and to evaluate its efficacy as a lead structure in the development of novel targeted therapeutics.

Properties

IUPAC Name

(E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18BrN3O4/c28-22-8-13-26(35-17-19-6-3-5-18-4-1-2-7-25(18)19)20(15-22)14-21(16-29)27(32)30-23-9-11-24(12-10-23)31(33)34/h1-15H,17H2,(H,30,32)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZUOXUFVNWKMT-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)Br)C=C(C#N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)Br)/C=C(\C#N)/C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide is a synthetic organic molecule with potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the enamide structure and the introduction of various functional groups such as bromine and nitro groups. The characterization of the compound is usually performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Characterization Techniques

TechniquePurpose
NMRDetermine molecular structure
IRIdentify functional groups
MSConfirm molecular weight and purity

Antimicrobial Activity

Research has shown that compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies on related compounds demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Evaluation

A study conducted on a series of substituted compounds revealed that certain derivatives exhibited potent antibacterial activity. The compounds were tested using the disc diffusion method, showing promising results against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

In addition to antimicrobial effects, some derivatives of this compound have been evaluated for their anti-inflammatory properties. The mechanism often involves inhibition of specific enzymes such as phospholipase A2, which plays a crucial role in inflammation.

Table 2: Anti-inflammatory Activity

CompoundInhibition (%)Reference
Compound A79.78
Compound B75.80
Compound C75.30

The biological activity of This compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Compounds within this class may inhibit enzymes that are critical for bacterial survival or inflammatory processes.
  • Receptor Modulation : Some derivatives may act as modulators for receptors involved in pain and inflammation pathways.

Preparation Methods

Bromination of 2-(Naphthalen-1-ylmethoxy)Benzaldehyde

Electrophilic bromination introduces the bromo group at the para position relative to the methoxy group.

Method A (FeBr3-mediated bromination):

  • Reagents: Bromine (Br2), iron(III) bromide (FeBr3)
  • Conditions: Dichloromethane (DCM), 0°C to room temperature, 12 h
  • Yield: ~75%

Method B (Iron/Ammonium Chloride Reduction):

  • Reagents: Iron powder, ammonium chloride
  • Conditions: Methanol/water (1:1), 95°C, 12 h
  • Yield: 92% (analogous bromination)

Etherification of 2-Hydroxybenzaldehyde

The naphthylmethoxy group is introduced via nucleophilic substitution:

  • Reagents: 1-(Chloromethyl)naphthalene, potassium carbonate (K2CO3)
  • Conditions: Dimethylformamide (DMF), 80°C, 6 h
  • Yield: 85–90%

Synthesis of N-(4-Nitrophenyl)Cyanoacetamide

This intermediate is prepared via amidation of cyanoacetyl chloride with 4-nitroaniline:

  • Reagents: Cyanoacetyl chloride, 4-nitroaniline
  • Conditions: Tetrahydrofuran (THF), triethylamine (TEA), 0°C to room temperature, 4 h
  • Yield: 78%

Knoevenagel Condensation to Form the Propenamide Core

The α,β-unsaturated enamide is synthesized via base-catalyzed condensation:

Method A (Piperidine Catalyst):

  • Reagents: 5-Bromo-2-(naphthalen-1-ylmethoxy)benzaldehyde, N-(4-nitrophenyl)cyanoacetamide
  • Conditions: Ethanol, piperidine, reflux, 8 h
  • Yield: 65%
  • Stereoselectivity: E-isomer favored (>95%) due to thermodynamic control

Method B (Ammonium Acetate Catalyst):

  • Conditions: Acetic acid, ammonium acetate, 100°C, 6 h
  • Yield: 70%

Alternative Synthetic Routes

Wittig Reaction Approach

A phosphonium ylide is used to form the double bond:

  • Reagents: (Naphthalen-1-ylmethoxy)benzyltriphenylphosphonium bromide, N-(4-nitrophenyl)cyanoacetamide
  • Conditions: Sodium hydride (NaH), THF, 0°C to room temperature, 12 h
  • Yield: 60%

Coupling via EDCl/HOBt

For late-stage amidation:

  • Reagents: 3-[5-Bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyanoprop-2-enoic acid, 4-nitroaniline
  • Conditions: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl), hydroxybenzotriazole (HOBt), DCM, 24 h
  • Yield: 72%

Optimization Challenges and Solutions

Challenge Solution Source
Bromine’s oxidative side reactions Use FeBr3 to stabilize Br+ and reduce over-bromination
Low condensation yield Employ high-boiling solvents (e.g., toluene)
E/Z isomer separation Crystallization from ethanol/water

Data Tables

Table 1: Bromination Methods Comparison

Method Reagents Solvent Temp (°C) Yield (%)
A Br2, FeBr3 DCM 0–25 75
B Fe, NH4Cl MeOH/H2O 95 92

Table 2: Knoevenagel Condensation Conditions

Catalyst Solvent Time (h) Yield (%)
Piperidine EtOH 8 65
NH4OAc AcOH 6 70

Q & A

How can researchers optimize the synthesis of (E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide?

Basic Research Question
Methodological Answer:
Synthetic optimization requires careful control of reaction conditions. Key steps include:

  • Solvent Selection : Use polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol to enhance reaction rates and yield, as demonstrated in analogous enamide syntheses .
  • Temperature Control : Maintain temperatures between 60–80°C to balance reaction kinetics and side-product suppression .
  • Purification : Employ column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound from intermediates.

What spectroscopic and analytical techniques are most effective for characterizing this compound?

Basic Research Question
Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the (E)-configuration of the propenamide group and substituent positions. For example, the cyano group (δ\delta ~110–120 ppm in 13C^{13}C-NMR) and naphthalene protons (δ\delta 7.2–8.5 ppm in 1H^1H-NMR) are critical markers .
  • Mass Spectrometry (HRMS) : High-resolution MS validates molecular formula accuracy, particularly for bromine (isotopic pattern) and nitro groups .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

How can computational modeling predict the compound’s reactivity or biological interactions?

Basic Research Question
Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases or receptors). The cyano and nitro groups may act as hydrogen-bond acceptors, influencing binding affinity .
  • DFT Calculations : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites for reaction pathway predictions .

How can researchers resolve contradictions in biological activity data for this compound?

Advanced Research Question
Methodological Answer:

  • Dose-Response Curves : Perform assays across a wide concentration range (nM–µM) to identify non-linear effects or off-target interactions .
  • Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based vs. radiometric assays) to rule out assay-specific artifacts .
  • Structural Analog Comparison : Compare activity with analogs (e.g., halogen or nitro-substituted derivatives) to isolate functional group contributions .

What challenges arise in crystallographic analysis of this compound, and how can they be addressed?

Advanced Research Question
Methodological Answer:

  • Crystal Growth : Slow evaporation from DMSO/water mixtures may improve crystal quality. The bromine atom enhances X-ray scattering but may introduce disorder in the naphthalene moiety .
  • Refinement : Use SHELXL for small-molecule refinement, applying restraints for flexible groups (e.g., methoxy substituents). ORTEP-3 can visualize thermal ellipsoids to assess positional uncertainty .

How do hydrogen-bonding patterns influence the compound’s solid-state properties?

Advanced Research Question
Methodological Answer:

  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., N–HO\text{N–H} \cdots \text{O}) and identify supramolecular motifs (e.g., dimers or chains) .
  • Thermal Analysis : Correlate melting points (DSC/TGA) with hydrogen-bond network stability. Stronger networks often result in higher thermal stability .

What strategies ensure compound stability during biological assays?

Advanced Research Question
Methodological Answer:

  • Solubility Optimization : Use DMSO stock solutions (<10% v/v in buffer) to prevent aggregation. Pre-test stability via LC-MS over 24–48 hours .
  • Light Sensitivity : Store in amber vials if nitro groups are prone to photodegradation .

How can researchers investigate interactions with multiple biological targets?

Advanced Research Question
Methodological Answer:

  • Proteomic Profiling : Use affinity chromatography with immobilized compound to pull down binding partners, followed by LC-MS/MS identification .
  • Kinase Panel Screens : Test against panels of 50–100 kinases to map selectivity, leveraging the compound’s cyano group as a ATP-binding site competitor .

What methods detect and quantify synthetic impurities in this compound?

Advanced Research Question
Methodological Answer:

  • HPLC-MS/MS : Identify impurities at 0.1% levels by comparing retention times and fragmentation patterns with synthetic intermediates .
  • NMR Spike-in Experiments : Add known impurities (e.g., brominated byproducts) to quantify via integration of diagnostic peaks .

How can synergistic effects with other bioactive compounds be systematically studied?

Advanced Research Question
Methodological Answer:

  • Combinatorial Screening : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices for synergy/antagonism .
  • Mechanistic Studies : Perform transcriptomic profiling (RNA-seq) on cells treated with the compound alone vs. combinations to identify pathway crosstalk .

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